Higher Computed Density vs. Dibutylamino Analog (CAS 82024-09-7)
The target compound exhibits a computed density of 0.965 g/cm³, which is 2.2% higher than the 0.944 g/cm³ computed for N-(3-(dibutylamino)-3-oxopropyl)butanamide (CAS 82024-09-7) . This difference suggests stronger intermolecular interactions and more efficient molecular packing in the solid/liquid state for the target compound, which may translate to distinct handling, dissolution, and crystallization behavior during synthesis or formulation.
| Evidence Dimension | Computed density (g/cm³) |
|---|---|
| Target Compound Data | 0.965 |
| Comparator Or Baseline | N-(3-(dibutylamino)-3-oxopropyl)butanamide (CAS 82024-09-7): 0.944 |
| Quantified Difference | +2.2% (absolute difference: 0.021 g/cm³) |
| Conditions | Computed values; method not disclosed |
Why This Matters
Higher density can correlate with lower molar volume and potentially different solubility and mechanical properties, which are critical for solid-state processing and formulation development.
